3-fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
3-fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro, methoxy, sulfonamide, and triazolothiazole moiety
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-17-8-7-15(11-16(17)20)29(25,26)21-10-9-14-12-28-19-22-18(23-24(14)19)13-5-3-2-4-6-13/h2-8,11-12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMIKCOTAOZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolothiazole core and subsequent functionalization
Formation of Triazolothiazole Core: The triazolothiazole core can be synthesized via a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Overview
3-Fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure features a sulfonamide group, which is known for its biological activity, and a triazole-thiazole moiety that can enhance its pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds containing sulfonamide groups can exhibit antimicrobial properties. The incorporation of the triazole-thiazole structure may enhance this activity by interfering with microbial metabolic pathways. Research has shown that related compounds can act as inhibitors of bacterial growth, making this compound a candidate for further investigation in antibiotic development.
Cancer Research
Sulfonamides are known to have antitumor properties. The specific structure of this compound may allow it to interact with cancer cell signaling pathways. Preliminary studies suggest that similar compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression.
Inflammation and Pain Management
Research indicates that triazole-containing compounds can possess anti-inflammatory properties. The sulfonamide group may also contribute to analgesic effects. This compound could be explored for potential use in treating inflammatory diseases or chronic pain conditions.
Case Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that modifications to the sulfonamide structure could significantly enhance activity against resistant bacterial strains. Further research on this specific compound could yield insights into its potential as a new antimicrobial agent .
Case Study 2: Anticancer Properties
In a recent investigation into the anticancer effects of triazole derivatives, researchers found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests that this compound may similarly possess selective anticancer properties .
Case Study 3: Pain Relief Mechanisms
Research on the analgesic properties of sulfonamides has shown that these compounds can inhibit cyclooxygenase (COX) enzymes involved in pain signaling pathways. This mechanism suggests the potential for developing new pain relief medications based on the structure of this compound .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide:
Other Triazolothiazole Derivatives: Compounds with similar triazolothiazole cores but different substituents may have similar biological activities but different pharmacokinetic properties.
Fluoro and Methoxy Substituted Aromatics: Compounds with similar fluoro and methoxy substitutions may share some chemical reactivity but differ in their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-Fluoro-4-methoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities based on recent research findings.
Chemical Structure and Synthesis
The compound features several functional groups including a fluoro group, methoxy group, sulfonamide moiety, and a triazolothiazole core. The synthesis typically involves:
- Formation of the Triazolothiazole Core : Achieved through cyclization reactions involving thioamides and hydrazine derivatives.
- Introduction of Functional Groups : Fluoro and methoxy groups are introduced via electrophilic aromatic substitution.
- Sulfonamide Formation : This is accomplished by reacting intermediates with sulfonyl chlorides in the presence of bases such as triethylamine.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The mechanism may involve:
- Enzyme Inhibition : Binding to the active site of target enzymes, thereby inhibiting their function.
- Modulation of Receptor Activity : Interacting with receptors to influence signaling pathways relevant to various biological processes.
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds in the range of 50 μg/mL against various pathogens, suggesting potential efficacy against bacterial infections .
Antitumor Activity
The compound has shown promise in anticancer research. In vitro studies have highlighted:
- Cytotoxicity : Certain derivatives demonstrated GI50 (Growth Inhibition 50%) values as low as 25.1 μM against cancer cell lines such as non-small lung cancer and ovarian cancer .
- Selective Activity : Some compounds exhibited selective cytotoxicity towards specific cancer types while sparing normal cells.
Analgesic and Anti-inflammatory Effects
Preliminary data suggest potential analgesic properties, although detailed studies are still required to substantiate these claims.
Case Studies
Several case studies have illustrated the biological potential of compounds related to this compound:
- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness with some achieving MIC values lower than standard antibiotics .
- Anticancer Evaluation : Another study focused on the antitumor activity of related compounds in human cancer cell lines. Notably, some exhibited significant antiproliferative effects compared to established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
